molecular formula C22H19N3O2S2 B2613116 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 1251622-45-3

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2613116
CAS No.: 1251622-45-3
M. Wt: 421.53
InChI Key: ODQONWCCZZZXJW-UHFFFAOYSA-N
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Description

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound featuring a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

Mechanism of Action

Biological Activity

The compound 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS Number: 2172510-33-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 365.45 g/mol. The structure features a benzamide core modified with thiazole and cyclopropyl groups, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC20H19N3O2SC_{20}H_{19}N_{3}O_{2}S
Molecular Weight365.45 g/mol
CAS Number2172510-33-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research shows that compounds with similar structures exhibit significant inhibition of cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro studies indicate that this compound can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells at low micromolar concentrations (1-4 µM) .
  • Mechanism of Action : The compound appears to promote apoptosis and induce cell cycle arrest, akin to established anticancer agents. Western blot analyses have shown that it affects pathways related to cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects. Benzothiazole derivatives are known for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α.

  • Cytokine Modulation : Studies have reported that similar compounds can decrease the activity of these pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The biological activity of benzothiazoles extends to antimicrobial properties as well. Research indicates that modifications in the benzothiazole structure can lead to enhanced antibacterial and antifungal activities.

  • Broad-spectrum Activity : Compounds with thiazole moieties have shown effectiveness against various bacterial strains and fungi, indicating that our compound may possess similar properties .

Study 1: Antitumor Efficacy

In a recent study focusing on benzothiazole derivatives, the compound was tested against multiple cancer cell lines. The results demonstrated:

  • GI50 Values : The GI50 values for the compound were significantly lower than those of standard chemotherapeutics, indicating superior efficacy in inhibiting tumor growth .

Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory effects of similar compounds in animal models:

  • Cytokine Levels : Administration of the compound resulted in reduced levels of inflammatory markers compared to control groups, supporting its potential use in treating inflammatory conditions .

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-13-23-18-10-16(6-9-20(18)29-13)24-22(26)15-4-7-17(8-5-15)27-11-21-25-19(12-28-21)14-2-3-14/h4-10,12,14H,2-3,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQONWCCZZZXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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